N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a phenoxyacetyl group through an acylation reaction. Subsequently, the tert-butyl group is introduced via alkylation. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenoxyacetyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenoxyacetyl group may interact with receptor sites, while the piperidinyl moiety can enhance binding affinity. The oxalamide linkage provides structural stability, allowing the compound to exert its effects through modulation of signaling pathways and receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(tert-butyl)-N2-(phenylmethyl)oxalamide
- N1-(tert-butyl)-N2-(piperidin-4-ylmethyl)oxalamide
- N1-(tert-butyl)-N2-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with molecular receptors, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-tert-butyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)22-19(26)18(25)21-13-15-9-11-23(12-10-15)17(24)14-27-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAEZAROSXDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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